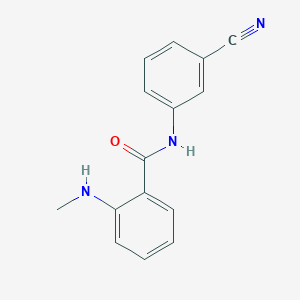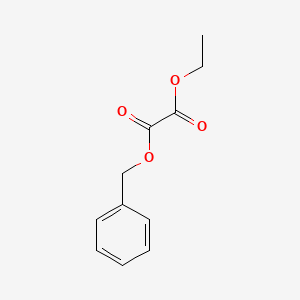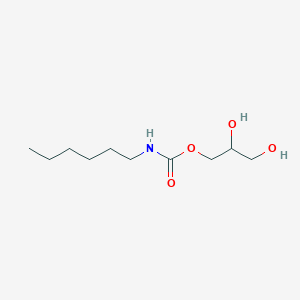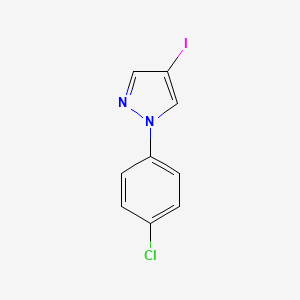![molecular formula C13H25NO2 B12521810 [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate CAS No. 700870-69-5](/img/structure/B12521810.png)
[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate typically involves the esterification of [(3S)-1-ethylpiperidin-3-yl]methanol with pentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism of action of [(3S)-1-ethylpiperidin-3-yl]methyl pentanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with various biological pathways. The piperidine ring can also interact with receptors or enzymes, influencing their activity.
Comparación Con Compuestos Similares
Similar Compounds
[(3S)-1-ethylpiperidin-3-yl]methanol: The alcohol counterpart of the ester.
Pentanoic acid: The carboxylic acid used in the esterification process.
Other Piperidine Derivatives: Compounds like piperidinones and spiropiperidines.
Uniqueness
[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
700870-69-5 |
|---|---|
Fórmula molecular |
C13H25NO2 |
Peso molecular |
227.34 g/mol |
Nombre IUPAC |
[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate |
InChI |
InChI=1S/C13H25NO2/c1-3-5-8-13(15)16-11-12-7-6-9-14(4-2)10-12/h12H,3-11H2,1-2H3/t12-/m0/s1 |
Clave InChI |
SEILYWRQAOWHGO-LBPRGKRZSA-N |
SMILES isomérico |
CCCCC(=O)OC[C@H]1CCCN(C1)CC |
SMILES canónico |
CCCCC(=O)OCC1CCCN(C1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)
![8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12521742.png)

![4,4'-[1-(Pentafluorophenyl)ethane-1,1-diyl]diphenol](/img/structure/B12521755.png)
![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)

![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)

![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)




